1-OCTADECYL LPA
Description
Biochemical Significance of LPA Receptor-Mediated Signaling
Lysophosphatidic acid receptors (LPARs) comprise six G protein-coupled receptors (LPA1–LPA6) that regulate cellular proliferation, migration, and survival through heterotrimeric G proteins (Gi/o, Gq/11, G12/13). Natural LPA, a glycerol phospholipid with a single acyl chain, undergoes rapid degradation by lipid phosphate phosphatases (LPPs) and phospholipases, limiting its experimental utility. 1-Octadecyl LPA addresses this limitation through an ether-bonded octadecyl chain at the sn-1 position and a hydroxy group at sn-2, conferring resistance to acyltransferases and lipases.
Receptor specificity is modulated by structural features:
- Alkyl vs. acyl chains : Ether-linked alkyl chains (e.g., octadecyl) resist enzymatic cleavage compared to ester-linked acyl chains.
- Phosphate modifications : Replacement of the phosphate oxygen with α-fluoromethylene groups enhances phosphatase resistance while retaining agonist activity.
This structural stabilization allows this compound to selectively activate LPA5, a receptor implicated in immune regulation and neuropathic pain. In contrast, natural LPA preferentially activates LPA1–LPA3, which are associated with fibrosis and cancer metastasis.
Rationale for Developing this compound as a Stabilized Analogue
The development of this compound was driven by three unmet needs in lipid biology:
- Metabolic instability : Natural LPA’s short half-life (<30 minutes) hindered long-term studies until phosphatase-resistant analogues like this compound were synthesized.
- Receptor specificity : Early LPA analogues lacked selectivity, activating multiple LPARs nonspecifically. The octadecyl chain’s bulkiness confers preference for LPA5 over LPA1–LPA3.
- Solubility challenges : Sodium salt formulations (e.g., this compound sodium salt) improve aqueous solubility to >5 mg/mL, facilitating in vivo administration.
Key structural innovations :
- Ether-bonded alkyl chain : Replaces the ester bond at sn-1, preventing lipase-mediated hydrolysis.
- Hydroxy group at sn-2 : Maintains hydrogen-bonding capacity for receptor engagement.
- Phosphonate modifications : Substitution of phosphate oxygen with CHF groups mimics natural LPA’s charge distribution while resisting LPPs.
“The α-fluoromethylene phosphonate group in this compound achieves a balance between enzymatic stability and receptor affinity, making it a prototype for next-generation lipid mediators.”
Properties
IUPAC Name |
[(2R)-2-hydroxy-3-octadecoxypropyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYDUFSUADEJQ-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344833 | |
| Record name | 1-Octadecyl Lysophosphatidic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52977-29-4 | |
| Record name | 1-Octadecyl Lysophosphatidic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification Reaction
The primary route for synthesizing this compound involves the esterification of stearyl alcohol (octadecanol) with lysophosphatidic acid (LPA). This reaction forms an ether linkage at the sn-1 position, replacing the typical acyl group of natural LPA with an alkyl chain. The process employs a strong acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions to drive the reaction to completion. Stearyl alcohol’s hydroxyl group reacts with the phosphate moiety of LPA, yielding the alkyl ether derivative.
Reaction Optimization
Key parameters influencing yield and purity include:
-
Catalyst concentration : Sulfuric acid is typically used at 1–5% (v/v) to minimize side reactions.
-
Temperature : Reflux conditions (≥100°C) ensure sufficient energy for ester bond formation.
-
Reaction time : Pilot studies suggest 4–6 hours balances completion and degradation risks.
-
Solvent system : Anhydrous solvents like toluene or dichloromethane prevent hydrolysis of intermediates.
Post-reaction, the crude product is neutralized with a base (e.g., sodium bicarbonate) to quench residual acid.
Analytical Techniques for Synthesis Verification
Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/ESI-MS)
Post-synthesis analysis employs UPLC coupled with electrospray ionization mass spectrometry (ESI-MS) to confirm structural integrity. Chromatography utilizes a C18 reversed-phase column with a gradient mobile phase (10 mM ammonium acetate/acetic acid in methanol). This method resolves this compound from unreacted stearyl alcohol and byproducts, with detection limits ≤1 μM. Mass spectra confirm the molecular ion peak at m/z 424.6 ([M-H]⁻).
Phosphate Quantification
The enzymatic activity of soluble epoxide hydrolase (sEH) phosphatase domain toward this compound is measured via phosphate release assays. Biomol Green reagent detects inorganic phosphate spectrophotometrically at 630 nm, correlating with reaction progress.
Purification and Isolation
Column Chromatography
Silica gel column chromatography purifies the crude product. Elution with chloroform/methanol/water (65:25:4, v/v) separates this compound from impurities. Fractions are analyzed by thin-layer chromatography (TLC) and pooled based on purity (>95% by UPLC).
Solvent Extraction
The Bligh-Dyer method extracts this compound from aqueous mixtures. A chloroform/methanol/water (1:2:0.8, v/v) system partitions the compound into the organic phase, which is dried under nitrogen and reconstituted in methanol.
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 10 |
| DMSO | 10 |
| PBS (pH 7.2) | 0.5 |
| Methanol | 15 |
In Vivo Formulation
For biological studies, this compound is solubilized in a 1:1:8 mixture of DMSO/PEG300/Tween 80, followed by dilution with saline. This formulation ensures stability for ≤24 hours at 4°C.
Data Tables and Research Findings
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 1–5% (v/v) | Maximizes esterification |
| Temperature | 100–110°C | Prevents side reactions |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Table 3: Industrial-Scale Production Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 60–70% | 85–90% |
| Purity | ≥95% | ≥99% |
| Throughput | 1–5 g/day | 1–5 kg/day |
Chemical Reactions Analysis
Types of Reactions: 1-OCTADECYL LPA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the aliphatic chain or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the phosphate group or the aliphatic chain, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phospholipids .
Scientific Research Applications
Cancer Research and Therapy
1-OCTADECYL LPA has been studied for its effects on cancer cell proliferation and survival. It acts primarily through G protein-coupled receptors (GPCRs), particularly LPA receptors, which are implicated in tumorigenesis and metastasis.
- Mechanism of Action : The compound enhances cell proliferation and survival by activating specific LPA receptors, notably LPA1 and LPA2. This activation triggers signaling pathways that promote cell growth and inhibit apoptosis, making it a potential therapeutic target for cancer treatment .
- Case Studies : Research has shown that this compound can reduce apoptosis in various cancer cell lines, such as breast cancer cells (MCF-7) and neuroblastoma cells (SH-SY5Y). In these studies, the compound demonstrated a capacity to inhibit the MAPK signaling pathway, which is crucial for cell survival and proliferation .
Neuroprotection
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases.
- Calcium Signaling : Studies indicate that this compound can influence intracellular calcium levels in neuronal cells, which is vital for numerous cellular functions including neurotransmitter release and neuronal survival. This effect is mediated through LPA receptor activation, leading to increased intracellular calcium concentrations .
- Potential Applications : Given its ability to modulate calcium signaling pathways, this compound may be beneficial in developing treatments for conditions such as Alzheimer's disease or traumatic brain injury, where neuronal survival is compromised.
Cardiovascular Health
The role of this compound in cardiovascular health is another area of interest.
- Platelet Aggregation : Research has shown that this compound exhibits potent platelet aggregating activity, with an EC50 value significantly lower than that of other LPA derivatives. This property suggests its potential use in studying thrombotic disorders or as a therapeutic agent to modulate platelet function during cardiovascular events .
- Therapeutic Implications : By influencing platelet aggregation and vascular smooth muscle cell behavior, this compound could play a role in managing conditions such as atherosclerosis or acute coronary syndromes.
Pharmacological Development
The pharmacological profile of this compound indicates its potential as a lead compound for developing new drugs targeting LPA receptors.
- Stability and Efficacy : Compared to natural LPA, this compound exhibits higher stability and efficacy in vivo. This makes it an attractive candidate for further development into therapeutics aimed at modulating LPA signaling pathways without the adverse effects associated with endogenous LPA .
- Future Directions : Ongoing research focuses on optimizing the structure of this compound to enhance its selectivity and potency as an agonist for specific LPA receptor subtypes, which could lead to targeted therapies for various diseases .
Mechanism of Action
1-OCTADECYL LPA exerts its effects through interactions with G protein-coupled receptors (GPCRs). It stimulates various cellular responses, including smooth muscle contraction, cytoskeleton rearrangement, and chemotaxis. The compound also induces neurotransmitter release, cell proliferation, platelet aggregation, and calcium mobilization. Increased levels of this compound in human plasma have been linked to ovarian cancer and atherosclerosis .
Comparison with Similar Compounds
Key Properties
- Chemical Structure : sn-1 alkyl ether (C18:0).
- Biological Potency: EC₅₀ of 9 nM for platelet aggregation, significantly lower than its acyl counterpart (1-octadecanoyl LPA, EC₅₀ = 177 nM).
- Stability : Ether linkage confers resistance to enzymatic hydrolysis, prolonging activity in biological systems.
Comparison with Similar Compounds
Structural and Functional Differences
LPA species vary in acyl/ether linkage type, chain length, and sn-position, leading to divergent receptor affinities and downstream effects (Table 1).
Table 1: Structural and Functional Comparison of LPA Analogs
Receptor Selectivity and Signaling Pathways
- This compound: Preferentially activates non-Edg family receptors (e.g., LPA₅ and LPA₆), which are critical in platelet activation and vascular function. Its alkyl ether structure enhances binding to these receptors compared to acyl-LPAs.
- Acyl-LPAs (e.g., 1-palmitoyl-LPA): Primarily target Edg family receptors (LPA₁–LPA₃), mediating neuropathic pain and fibroblast proliferation.
- 2-Acyl LPAs : Exhibit unique activity at LPA₄ and LPA₆, influencing blood pressure regulation.
Therapeutic and Research Implications
- This compound : Used to study LPA₅/₆-mediated pathologies (e.g., atherosclerosis, thrombosis). Its stability makes it ideal for in vitro assays.
- Acyl-LPAs : Widely employed in cancer and fibrosis research due to their role in Edg receptor signaling.
- T-series Analogs : Serve as selective tools for probing LPA₃ activation in calcium flux and migration assays.
Biological Activity
1-Octadecyl lysophosphatidic acid (1-octadecyl LPA) is a synthetic analog of lysophosphatidic acid (LPA), characterized by the presence of a long-chain alkyl group (stearic acid) at the sn-1 position. This compound has garnered attention due to its significant biological activities mediated through various G protein-coupled receptors (GPCRs). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in different biological contexts, and potential therapeutic applications.
This compound interacts with multiple GPCRs, primarily LPA receptors (LPA1, LPA2, LPA3, LPA4, and LPA5), to exert its biological effects. The binding affinity and efficacy of this compound vary among these receptors, influencing several physiological processes:
- Cell Proliferation : this compound promotes cell growth and proliferation in various cell types, including fibroblasts and cancer cells.
- Platelet Aggregation : It exhibits potent platelet aggregation activity with an EC50 value of approximately 9 nM, significantly lower than that of acyl derivatives like 1-octadecanoyl LPA (EC50 = 177 nM) .
- Smooth Muscle Contraction : The compound can induce contraction in smooth muscle tissues, contributing to vascular responses.
- Neurite Retraction and Cell Motility : It plays a role in neuronal signaling and migration of cells, which is crucial for wound healing and tissue repair.
Comparative Biological Activity
The following table summarizes the comparative biological activities of this compound and other related compounds:
| Compound | EC50 (nM) | Biological Activity |
|---|---|---|
| This compound | 9 | High platelet aggregation |
| 1-Octadecanoyl LPA | 177 | Moderate platelet aggregation |
| Lysophosphatidic Acid | Varies | Cell proliferation, smooth muscle contraction |
Study on Platelet Aggregation
A study highlighted the superior platelet aggregating activity of this compound compared to its acyl counterparts. This was attributed to its unique alkyl ether structure which enhances receptor activation . The implications for cardiovascular health are significant, as enhanced platelet aggregation is linked to thrombotic events.
Research on Cancer Cell Proliferation
Research conducted on cancer cell lines demonstrated that this compound stimulates proliferation through the activation of the ERK/MAPK signaling pathway. In vitro studies showed that treatment with this compound resulted in increased cell viability and proliferation rates . This suggests potential applications in cancer therapies where modulation of cell growth is desired.
Investigating Neuronal Effects
In neuronal models, this compound has been shown to influence neurite retraction. This effect is critical in understanding neurodegenerative diseases where aberrant neuronal signaling occurs. Studies indicate that it can modulate synaptic plasticity, which may have implications for conditions such as Alzheimer's disease .
Therapeutic Applications
The manipulation of LPA signaling pathways has therapeutic potential in various conditions:
- Cancer Therapy : Targeting the proliferative effects of this compound could lead to novel cancer treatments.
- Cardiovascular Diseases : Given its role in platelet aggregation, it may be explored as a therapeutic agent for managing thrombotic disorders.
- Neuroprotection : Its ability to modulate neuronal activity presents opportunities for developing treatments for neurodegenerative diseases.
Q & A
Q. What ethical considerations arise when using this compound in animal models of disease?
- Methodological Answer :
- Dose-limiting toxicity studies : Pre-screen for neuroinflammatory or fibrotic side effects at high doses.
- Institutional oversight : Align with ARRIVE guidelines for in vivo experiments, including randomization and blinding.
- Data transparency : Publish negative results to avoid publication bias in receptor-pathway claims .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
